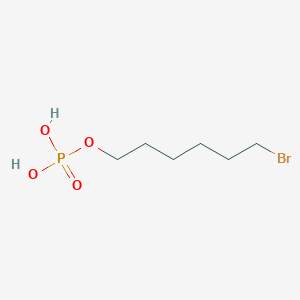

6-Bromohexyl dihydrogen phosphate

Description

6-Bromohexyl dihydrogen phosphate is an organophosphorus compound characterized by a six-carbon alkyl chain (hexyl group) with a bromine atom at the terminal position and a dihydrogen phosphate group (-PO(OH)₂) attached. The bromine substituent enhances its utility as a reactive intermediate in organic synthesis, particularly in nucleophilic substitution reactions or as a phosphating agent for introducing phosphate groups into molecules .

Properties

Molecular Formula |

C6H14BrO4P |

|---|---|

Molecular Weight |

261.05 g/mol |

IUPAC Name |

6-bromohexyl dihydrogen phosphate |

InChI |

InChI=1S/C6H14BrO4P/c7-5-3-1-2-4-6-11-12(8,9)10/h1-6H2,(H2,8,9,10) |

InChI Key |

HIAWCRMJVINVDJ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCBr)CCOP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the phosphorylation of 6-bromohexanol or a related bromoalkyl precursor. The key challenge is to introduce the dihydrogen phosphate group without displacing the terminal bromine atom, which is often used for subsequent nucleophilic substitution reactions.

Two main approaches are reported in the literature:

Direct Phosphorylation of 6-Bromohexanol

This method involves reacting 6-bromohexanol with phosphoric acid or phosphorylating agents such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or phosphoric acid derivatives under controlled conditions.

| Reagent | Temperature | Solvent | Time | Notes |

|---|---|---|---|---|

| Phosphoric acid (H₃PO₄) | 50–80 °C | None or inert | Several hours | Direct esterification; requires removal of water to drive reaction forward |

| POCl₃ + H₂O | 0–25 °C (initial) | Solvent-free or inert solvent | 1–3 hours | POCl₃ reacts with alcohol to form phosphate ester; hydrolysis yields dihydrogen phosphate |

| Phosphorus pentoxide (P₂O₅) | 60–100 °C | Solvent-free or inert | Several hours | Dehydrating agent; promotes phosphorylation |

The reaction typically proceeds via formation of a phosphate ester intermediate, which upon hydrolysis or work-up yields this compound.

Phosphorylation via Phosphonate Intermediates

An alternative method involves the synthesis of α-bromophosphonates or phosphonate esters, which can be converted into dihydrogen phosphate derivatives.

According to synthetic studies on α-bromophosphonates, radical bromination of phosphonate precursors or deprotonation followed by electrophilic bromination can yield α-bromophosphonates. These intermediates can be hydrolyzed or further processed to yield phosphate esters analogous to this compound.

The Pudovik reaction is a common method to prepare α-hydroxyphosphonates, which can then be brominated at the α-position to introduce the bromine atom. This route offers milder conditions compared to direct bromination of phosphonates.

Phosphorylation Using Phosphate Salts and Extraction Techniques

Industrial preparation of dihydrogen phosphates often involves extraction and crystallization techniques using phosphoric acid and sodium hydroxide or potassium hydroxide, followed by purification steps. While this method is more common for inorganic dihydrogen phosphate salts, it informs the purification and crystallization aspects applicable to organophosphate esters like this compound.

Detailed Example of a Preparation Route (Adapted from Patent Literature)

A multistep process involving bromoalkyl intermediates and phosphorylation is described in patent WO2021033198A1, which, while focused on related compounds, provides insight into the preparation of bromoalkyl phosphate derivatives.

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Bromination of alkyl phenol or alcohol precursor to introduce bromomethyl group | Hydrobromic acid and sulfuric acid at 50–75 °C |

| 2 | Reaction of brominated intermediate with potassium salt of ethylene glycol to form bromoalkoxy ethanol | 55–60 °C, followed by extraction with toluene and water |

| 3 | Reaction of bromoalkoxy intermediate with potassium hydroxide and catalytic tetra butyl ammonium hydrogen sulfate (TBAHS) | 40–65 °C in toluene to form bromohexyl ether intermediates |

| 4 | Phosphorylation step involving reaction with phosphorus-containing nucleophiles in DMF | Ambient temperature, stirring under nitrogen atmosphere |

| 5 | Purification by extraction, concentration, and chromatography | Use of acetonitrile and hexane solvent mixtures |

Though this process is designed for complex pharmaceutical intermediates, the phosphorylation of bromoalkyl intermediates under mild conditions with phase-transfer catalysts and base is relevant to the preparation of this compound.

Comparative Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Direct phosphorylation with H₃PO₄ or POCl₃ | Phosphoric acid or POCl₃, 50–80 °C, solvent or neat | Simple reagents, straightforward | Harsh conditions may cause side reactions or bromine displacement |

| Phosphonate intermediate route | Radical bromination or electrophilic bromination of phosphonates | Milder conditions, selective bromination | Multi-step, requires phosphonate precursors |

| Extraction and crystallization | Industrial wet process with phosphoric acid and alkali | High purity, scalable | More applicable to inorganic salts, less direct for organics |

| Phase-transfer catalysis (patent method) | Use of KOH, TBAHS, toluene, DMF, ambient to moderate temperature | Efficient, mild conditions, good yields | Complex multi-step process, requires careful control |

Research Data and Yields

While specific yields for this compound are scarce in open literature, analogous phosphorylation reactions typically achieve:

- Yields: 70–90% depending on method and purification

- Purity: >99% achievable with chromatographic purification or recrystallization

- Reaction Times: Several hours to overnight depending on reagent and temperature

Summary and Recommendations

- The direct phosphorylation of 6-bromohexanol with phosphoric acid derivatives remains the most straightforward method but requires careful temperature and time control to avoid substitution or elimination of the bromine.

- The phosphonate intermediate route offers milder conditions and potentially higher selectivity but involves more synthetic steps.

- Industrial approaches emphasize extraction and crystallization for purity but are less directly applicable to organic bromoalkyl phosphates.

- Use of phase-transfer catalysts and base in organic solvents (e.g., toluene, DMF) is promising for efficient phosphorylation without bromine displacement.

For laboratory synthesis aiming at high purity and yield, a combination of mild phosphorylation reagents with phase-transfer catalysis and careful purification is recommended.

Chemical Reactions Analysis

Types of Reactions

6-Bromohexyl dihydrogen phosphate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.

Hydrolysis: The dihydrogen phosphate group can be hydrolyzed under acidic or basic conditions to yield phosphoric acid and the corresponding alcohol.

Oxidation: The hexyl chain can undergo oxidation to form carboxylic acids or aldehydes.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., NaOH, NH₃), solvents (e.g., ethanol, water), temperature (room temperature to 50°C)

Hydrolysis: Acidic or basic conditions, solvents (e.g., water, ethanol), temperature (room temperature to 100°C)

Oxidation: Oxidizing agents (e.g., KMnO₄, H₂O₂), solvents (e.g., water, acetone), temperature (room temperature to 80°C)

Major Products Formed

Substitution Reactions: 6-Hydroxyhexyl dihydrogen phosphate, 6-Aminohexyl dihydrogen phosphate

Hydrolysis: Phosphoric acid, 6-Bromohexanol

Oxidation: 6-Bromohexanoic acid, 6-Bromohexanal

Scientific Research Applications

6-Bromohexyl dihydrogen phosphate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

Biology: Employed in the study of enzyme mechanisms and as a substrate for phosphatase enzymes.

Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for targeted therapy.

Industry: Utilized in the production of flame retardants, plasticizers, and surfactants.

Mechanism of Action

The mechanism of action of 6-Bromohexyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The dihydrogen phosphate group can mimic the natural phosphate group in biological systems, allowing the compound to act as a competitive inhibitor or substrate for enzymes. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Clindamycin Phosphate

Structure: Clindamycin phosphate (Methyl-7-chloro-6,7,8-trideoxy-6-(1-methyl-trans-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-L-threo-α-D-galactooctopyranoside 2-(dihydrogen phosphate)) features a complex sugar moiety linked to a dihydrogen phosphate group, enabling water solubility for topical pharmaceutical use . Applications: Used as an antibiotic for acne treatment, leveraging its solubility and stability in formulations. Comparison: Unlike 6-bromohexyl dihydrogen phosphate, clindamycin phosphate’s biological activity arises from its intricate structure, whereas the bromohexyl derivative’s simpler alkyl chain and bromine atom prioritize synthetic versatility over therapeutic effects.

Pyridoxal 5'-(Dihydrogen Phosphate)

Structure: A bioactive coenzyme with a pyridine ring and a dihydrogen phosphate group at the 5' position, critical for amino acid metabolism . Applications: Functions as a vitamin B6 derivative in enzymatic reactions. Comparison: The phosphate group in pyridoxal phosphate participates in biochemical catalysis, while this compound’s phosphate may serve as a reactive site for covalent modifications or material functionalization. The bromohexyl chain lacks the aromaticity required for cofactor roles but offers hydrophobicity for membrane interactions.

Fluorinated Dihydrogen Phosphates

Structure: Fluorinated analogs like pentacosafluoro-2-hydroxypentadecyl dihydrogen phosphate feature long perfluorinated chains, conferring extreme chemical inertness and thermal stability . Applications: Used in high-performance surfactants or firefighting foams due to resistance to degradation. Comparison: The bromine in this compound provides a reactive site absent in fluorinated analogs, making it more suitable for synthetic chemistry.

Inorganic Dihydrogen Phosphates (Lithium and Potassium Salts)

Structure: Ionic compounds like lithium dihydrogen phosphate (LiH₂PO₄) and potassium dihydrogen phosphate (KH₂PO₄) lack organic substituents . Applications: Widely used in fertilizers, food additives, and buffer solutions. Comparison: this compound’s organic ester structure grants solubility in nonpolar solvents, unlike water-soluble inorganic salts. Its applications likely diverge into organic synthesis or material science rather than agricultural or industrial bulk uses.

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Key Substituent | Reactivity/Stability | Primary Applications |

|---|---|---|---|

| This compound | Bromohexyl chain | High (nucleophilic substitution) | Organic synthesis, surfactants |

| Clindamycin phosphate | Sugar moiety | Moderate (hydrolytic stability) | Pharmaceuticals |

| Pyridoxal 5'-phosphate | Pyridine ring | Biochemical (enzyme cofactor) | Metabolic processes |

| Fluorinated dihydrogen phosphate | Perfluorinated chain | High inertness | Specialty surfactants |

| KH₂PO₄/LiH₂PO₄ | Inorganic cation | Ionic dissociation | Fertilizers, buffers |

Table 2: Market and Industrial Insights (Inferred from Analogues)

Research Findings and Trends

- Reactivity : The bromine atom in this compound facilitates nucleophilic substitutions, contrasting with fluorinated phosphates’ inertness .

- Biocompatibility : Unlike clindamycin phosphate, the bromohexyl derivative’s lack of complex stereochemistry may limit biomedical applications but simplify industrial use .

- Market Potential: While inorganic phosphates dominate bulk markets, this compound’s specialty applications align with growing demand for functionalized organophosphates in materials science .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-bromohexyl dihydrogen phosphate, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves phosphorylation of 6-bromohexanol using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) under controlled anhydrous conditions. To optimize yields, employ a two-step process: (1) esterification of the alcohol with POCl₃ at 0–5°C, followed by (2) hydrolysis with deionized water at neutral pH. Monitor reaction progress via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. Adjust stoichiometric ratios (e.g., 1:1.2 alcohol-to-POCl₃) to minimize side products like dialkyl phosphates .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- NMR Spectroscopy : Confirm the presence of the bromohexyl chain (δ 3.4–3.6 ppm for CH₂Br) and phosphate groups (δ 4.0–4.5 ppm for P-O-CH₂).

- Mass Spectrometry (MS) : Use high-resolution electrospray ionization (HR-ESI-MS) to verify molecular ion peaks (e.g., [M-H]⁻ at m/z 279.0).

- Elemental Analysis : Validate C, H, O, and P content within ±0.3% of theoretical values.

Cross-reference with IR spectroscopy for P=O (1250–1300 cm⁻¹) and P-O-C (1050–1100 cm⁻¹) stretches .

Q. What are the stability considerations for this compound in aqueous and organic solvents?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis in aqueous media. For short-term storage (<1 week), dissolve in anhydrous acetonitrile or tetrahydrofuran (THF) and store at -20°C under argon. For long-term stability, lyophilize and keep as a solid in desiccated conditions. Monitor degradation via pH shifts (hydrolysis releases H₃PO₄) or HPLC analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.